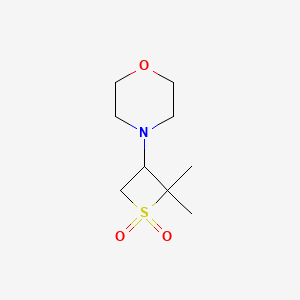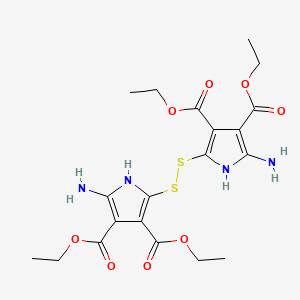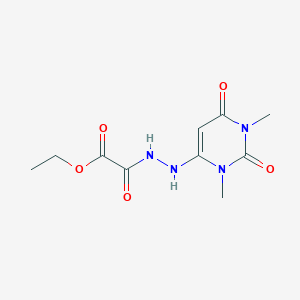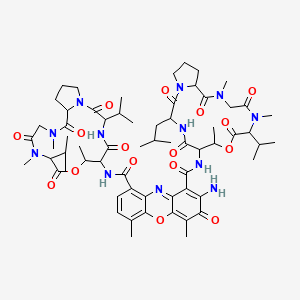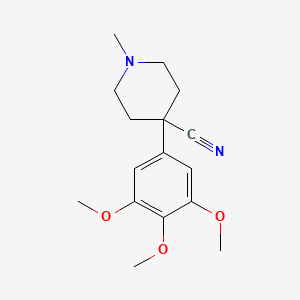
1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4,5-trimethoxyphenyl group and a nitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine and a suitable nitrile source. One common method is the condensation of 3,4,5-trimethoxybenzaldehyde with piperidine in the presence of a base such as sodium hydride, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring or the phenyl ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Substituted derivatives of the phenyl ring with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(3,4,5-trimethoxyphenyl)-1H-imidazole: This compound has a similar phenyl group but differs in the heterocyclic ring structure.
1-Methyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Another compound with a similar phenyl group but a different heterocyclic core.
Uniqueness: 1-Methyl-4-(3,4,5-trimethoxyphenyl)-4-piperidinecarbonitrile is unique due to its specific combination of a piperidine ring, a 3,4,5-trimethoxyphenyl group, and a nitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
5436-04-4 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
1-methyl-4-(3,4,5-trimethoxyphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C16H22N2O3/c1-18-7-5-16(11-17,6-8-18)12-9-13(19-2)15(21-4)14(10-12)20-3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
XMTOQWYWCBHESW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






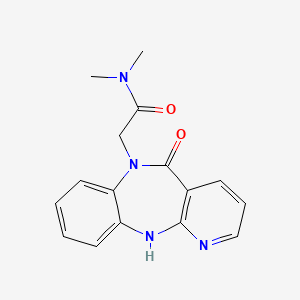
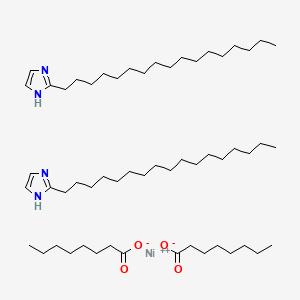
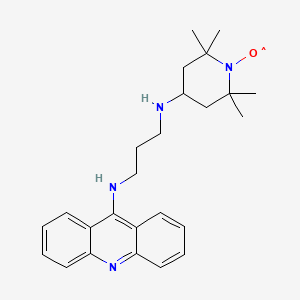
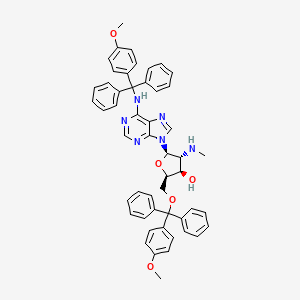
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
